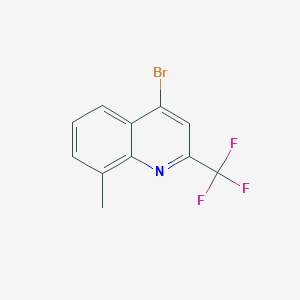

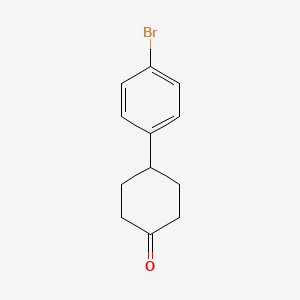

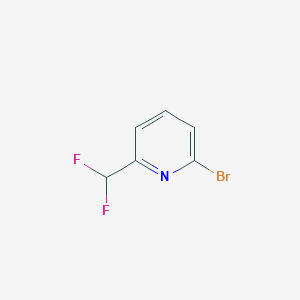

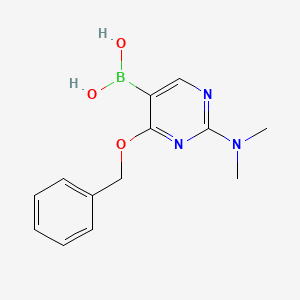

![molecular formula C16H21NS2 B1278304 4-辛基-4H-二噻吩并[3,2-b:2',3'-d]吡咯 CAS No. 141029-75-6](/img/structure/B1278304.png)

4-辛基-4H-二噻吩并[3,2-b:2',3'-d]吡咯

描述

4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is a chemical compound with the CAS number 141029-75-6 . It has a molecular weight of 291.48 . The compound is solid in physical form . It is one of the most important organic photovoltaic materials due to better π-conjugation across fused thiophene rings .

Synthesis Analysis

The compound has been synthesized through C-N coupling reactions . It has been incorporated into a conjugated oligomer by a Pd-catalyzed direct arylation reaction .

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 13 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, 1 Pyrrole, and 2 Thiophene .

Chemical Reactions Analysis

The compound has been used in the synthesis of new hole transport materials (HTMs), H16 and H18, obtained through a facile synthetic route by cross-linking triarylamine-based donor groups .

Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at 2-8C .

科学研究应用

Organic Photocatalysts

4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has been used in the synthesis of organic photocatalysts. These photocatalysts have been used for the polymerization of methyl methacrylate, 2-(dimethylamino)ethyl methacrylate and tert-butyl methacrylate monomers under 365 nm UV irradiation, resulting in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .

Organic Solar Cells

This compound has been used in the design of organic photovoltaic materials for high-efficiency organic/perovskite solar cells . The power conversion efficiency (PCE) values of organic solar cells (OSCs) have been pushed as high as 18% with the innovation of fused-ring electron acceptors (FREAs) .

Perovskite Solar Cells

In addition to OSCs, 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has also been used in perovskite solar cells (PVSCs). Molecular hole-transport materials (HTMs) have demonstrated promising advantages compared to the widely used material spiro-OMeTAD, allowing PCEs of over 20% to be realized in dopant-free PVSCs .

Hole Transport Materials

Dithieno pyrrole (DTP) derivatives, including 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole, are important organic photovoltaic materials due to better π-conjugation across fused thiophene rings . They have been used as hole transport materials (HTMs) for efficient perovskite solar cells (PSCs) .

Donor-Acceptor Conjugated Polymers

4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has been used in the synthesis of new donor–acceptor (D–A) conjugated polymers . These polymers have potential applications in organic electronics.

π-Conjugated Polymers and Small Molecules

Dithieno[3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives have occupied an important position in both electronic and optoelectronic devices . The growing number of new π-conjugated polymers and small-molecules has promoted the rapid development of organic solar cells (OSCs) over the past two decades .

作用机制

Target of Action

4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives are primarily used as building blocks in the development of π-conjugated polymers and small molecules . These materials are key components in organic and hybrid solar cell applications .

Mode of Action

The mode of action of DTP-based materials involves their interaction with light. They are capable of absorbing light and generating charge carriers, which are then transported to the electrodes of a solar cell . The DTP unit enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells (OSCs) .

Biochemical Pathways

The biochemical pathways involved in the action of DTP-based materials are primarily related to the photovoltaic effect . When light is absorbed by these materials, it excites electrons to a higher energy state, creating electron-hole pairs. These charge carriers are then separated and transported to the electrodes, generating an electric current .

Pharmacokinetics

Thesolubility, stability, and electronic properties of DTP-based materials are crucial for their performance in solar cells .

Result of Action

The result of the action of DTP-based materials is the generation of electricity from light. Specifically, DTP-based materials have been shown to achieve power conversion efficiencies over 18% in perovskite solar cells .

Action Environment

The action of DTP-based materials is influenced by environmental factors such as light intensity and temperature . For instance, the performance of DTP-based solar cells can be affected by the intensity of incident light, with higher light intensities leading to increased power conversion efficiencies . Moreover, the stability of these materials can be influenced by environmental conditions such as humidity and temperature .

安全和危害

未来方向

The compound has been used in the development of efficient perovskite solar cells . The present finding highlights the potential of DTP based HTMs for efficient PSCs . The compound has also been incorporated into a soluble conjugated oligomer, which was readily deprotonated in solution, resulting in a shift of the main absorption peak by 0.55 eV .

属性

IUPAC Name |

7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NS2/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCJLBJHTUIOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452753 | |

| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

CAS RN |

141029-75-6 | |

| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole as a donor unit in these copolymers?

A1: 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole serves as an electron-rich unit (donor) when paired with electron-deficient acceptor units like dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,lm]perylene. This donor-acceptor combination within the copolymer structure facilitates charge transfer upon light absorption. This property is crucial for potential applications in organic electronics, such as organic photovoltaics (OPVs). The study demonstrated that incorporating 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole into the copolymer structure resulted in materials with broad light absorption in the visible region and band gaps ranging from 1.38-1.85 eV []. These optical properties make these materials promising candidates for further exploration in organic solar cell applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。